(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine

Catalog No.
S1526810
CAS No.
167316-27-0
M.F
C21H22N2O2S
M. Wt
366.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethy...

CAS Number

167316-27-0

Product Name

(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3/t20-,21-/m0/s1

InChI Key

UOPFIWYXBIHPIP-SFTDATJTSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N

Synonyms

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide; [S-(R*,R*)]-N-(2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide; (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylene-1,2-diamine; (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-dipheny

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N

Asymmetric Catalysis:

Due to its chiral nature, (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine has been investigated as a potential ligand for asymmetric catalysts. Ligands are molecules that bind to metal centers in catalysts, influencing their reactivity and selectivity. A 1999 study explored its use in the development of a rhodium-based catalyst for the asymmetric hydrogenation of alkenes, demonstrating its potential in this field [].

Supramolecular Chemistry:

The molecule's ability to form hydrogen bonds and self-assemble has made it interesting for research in supramolecular chemistry, which deals with the interactions between molecules to form larger structures. A 2007 study reported the use of (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine in the synthesis of self-assembled capsules with potential applications in drug delivery [].

(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine is a chiral diamine compound notable for its unique structure, which includes two phenyl groups and a toluenesulfonyl moiety. This compound is often utilized in asymmetric synthesis and catalysis due to its ability to form stable complexes with various substrates. The presence of the toluenesulfonyl group enhances its solubility and reactivity, making it a valuable reagent in organic chemistry.

As mentioned previously, the detailed mechanism of action for (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine in its catalytic roles is not publicly available [].

  • Asymmetric Synthesis: It acts as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
  • Catalytic Reactions: It can catalyze reactions such as Michael additions and aldol reactions, where it stabilizes transition states through coordination with metal catalysts.
  • Formation of Amides: The amine functionality allows for the formation of amides when reacted with carboxylic acids or acid chlorides.

These reactions are facilitated by the compound's ability to interact with various electrophiles and nucleophiles due to its functional groups.

(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine exhibits notable biological activity:

  • Antioxidant Properties: Some studies suggest that compounds with similar structures can exhibit antioxidant activity, potentially neutralizing free radicals in biological systems .
  • Anticancer Activity: Research indicates that structurally related compounds may inhibit cancer cell proliferation through mechanisms involving oxidative stress modulation .
  • Enzyme Inhibition: Its structural features may allow it to interact with various enzymes, potentially serving as an inhibitor in biochemical pathways.

These activities highlight its potential utility in pharmaceutical applications.

The synthesis of (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine can be achieved through several methods:

  • Direct Amination: Reacting 4-toluenesulfonyl chloride with 1,2-diphenylethylenediamine under basic conditions.
  • Reduction Reactions: Starting from corresponding nitro or halogenated precursors followed by reduction to yield the amine functionality.
  • Chiral Resolution: Utilizing chiral sources for the synthesis of enantiomerically pure forms via resolution techniques.

These methods can be optimized based on the desired yield and purity of the final product.

This compound finds applications across various fields:

  • Pharmaceuticals: As a building block for drug development, particularly in designing chiral drugs.
  • Catalysis: Employed in asymmetric catalysis to produce enantiomerically enriched products.
  • Material Science: Utilized in the development of new materials through polymerization processes.

Its versatility makes it an important compound in both academic research and industrial applications.

Interaction studies reveal that (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine can form complexes with various biological macromolecules:

  • Protein Binding Studies: Investigations into how this compound binds to proteins can provide insights into its mechanism of action and potential therapeutic effects.
  • Molecular Docking Studies: Computational studies have been used to predict how this compound interacts with specific enzyme targets, aiding in drug design efforts.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
(R,R)-N,N'-Di(4-toluenesulfonyl)ethylenediamineSimilar sulfonamide groupsExhibits enhanced solubility due to additional sulfonyl groups
N,N'-Bis(phenyl)ethylenediamineLacks sulfonyl groupPrimarily used in coordination chemistry
(S,S)-N-(4-Methylbenzenesulfonyl)-1,2-diphenylethylenediamineContains methyl instead of hydrogen on sulfonylIncreased lipophilicity leading to different biological interactions

The uniqueness of (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine lies in its specific stereochemistry combined with the sulfonamide group, which enhances its reactivity and biological activity compared to other similar compounds.

This detailed overview provides insight into the multifaceted nature of (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine and its relevance across various scientific fields.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (56.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine

Dates

Modify: 2023-08-15

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